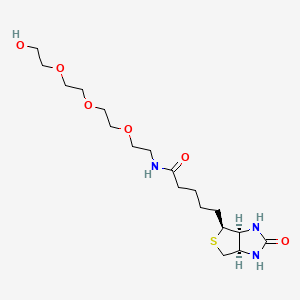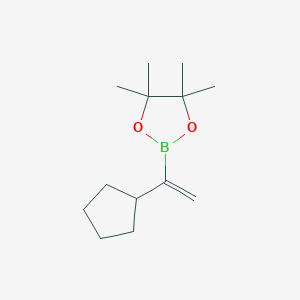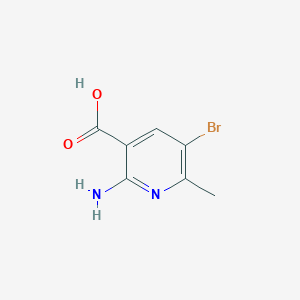![molecular formula C13H21NO4 B3246402 tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate CAS No. 1781343-19-8](/img/structure/B3246402.png)
tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
Vue d'ensemble
Description
Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate is a chemical compound with a unique bicyclic structure. . The compound’s structure features a tert-butyl carbamate group attached to a 9-oxo-3-oxabicyclo[3.3.1]nonane ring system, which contributes to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate typically involves the reaction of a suitable precursor with tert-butyl carbamate under specific conditions. One common synthetic route includes the use of a bicyclic ketone intermediate, which undergoes a reaction with tert-butyl carbamate in the presence of a catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of key biological processes .
Comparaison Avec Des Composés Similaires
Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in functional groups or substituents.
Bicyclic ketones: These compounds share the bicyclic ring system but lack the carbamate group.
Carbamates: These compounds contain the carbamate functional group but may have different core structures. The uniqueness of this compound lies in its combination of the bicyclic ring system and the carbamate group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl N-(9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMTXDMYDNVSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2COCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3246321.png)








![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B3246388.png)


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B3246406.png)

